L-778123

説明

Farnesyltransferase/Geranylgeranyltransferase Inhibitor L-778,123 is a benzonitrile derivative capable of inhibiting some prenyltransferases. L-778,123 is a dual inhibitor of farnesyl:protein and geranylgeranyl:protein transferases; both enzymes catalyze prenylation of oncoprotein KRAS, a prerequisite step in activation of KRAS in signal transduction pathway of apoptosis. Although this agent was developed in part as an anti-KRAS agent, L-778,123 failed in a Phase I trial to inhibit KRAS, which is associated with many types of solid tumors.

L-778123 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

prenyltransferase inhibitor; structure in first source

Structure

3D Structure

特性

IUPAC Name |

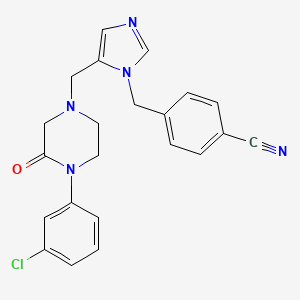

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16H,8-9,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUGFGAVPBYSHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031253 |

Source

|

| Record name | L-778123 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183499-57-2 |

Source

|

| Record name | L-778123 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183499572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-778123 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-778123 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-778123 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31ZXM8ZKQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-778123: A Dual Inhibitor of Farnesyltransferase and Geranylgeranyltransferase-I

An In-Depth Technical Guide on the Mechanism of Action

Abstract

L-778123 is a potent small molecule inhibitor that has been investigated for its potential as an anticancer agent. This document provides a detailed overview of its mechanism of action, focusing on its dual inhibitory effects on farnesyltransferase (FPTase) and geranylgeranyltransferase type-I (GGPTase-I). We will explore the downstream consequences of this inhibition on crucial cellular signaling pathways, present key quantitative data from preclinical and clinical studies, and outline the experimental methodologies used to elucidate its activity. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting Protein Prenylation

Protein prenylation is a post-translational modification essential for the proper function and subcellular localization of a multitude of proteins involved in signal transduction. This process involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue within a C-terminal CaaX motif of a target protein. The enzymes responsible for these modifications are farnesyltransferase (FPTase) and geranylgeranyltransferases (GGTase-I and -II).

Many of these target proteins are small GTPases, including members of the Ras superfamily, which are critical regulators of cell growth, differentiation, and survival. Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active proteins that drive oncogenic signaling. Since membrane association, facilitated by prenylation, is a prerequisite for Ras function, inhibiting FPTase was identified as a promising anti-cancer strategy.

However, early farnesyltransferase inhibitors (FTIs) showed limited efficacy against tumors with K-Ras mutations. This is because K-Ras can undergo alternative prenylation by GGPTase-I when FPTase is inhibited.[1][2] To overcome this resistance mechanism, dual inhibitors targeting both FPTase and GGPTase-I, such as this compound, were developed.[1][2]

Core Mechanism of Action: Dual Inhibition of FPTase and GGPTase-I

This compound acts as a competitive inhibitor of both FPTase and GGPTase-I, preventing the transfer of farnesyl and geranylgeranyl moieties to their respective protein substrates.[1][3][4][5][6] This dual inhibition is critical for blocking the prenylation of key signaling proteins that can utilize either pathway.

The primary molecular consequence of this compound activity is the accumulation of unprenylated forms of FPTase and GGPTase-I substrates. This prevents their localization to cellular membranes, thereby abrogating their downstream signaling functions.

Figure 1: Signaling pathway illustrating the dual inhibitory action of this compound on FPTase and GGPTase-I, leading to the accumulation of unprenylated protein substrates.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Reference |

| Farnesyltransferase (FPTase) | 2 nM | [3][4][5][6] |

| Geranylgeranyltransferase-I (GGPTase-I) | 98 nM | [3][4][5][6] |

Table 2: Cellular Activity of this compound

| Cell Line/Assay | Endpoint | IC50/EC50 Value | Reference |

| PSN-1 Pancreatic Tumor Cells | Inhibition of HDJ2 Prenylation | 92 nM | [5] |

| PSN-1 Pancreatic Tumor Cells | Inhibition of Rap1A Prenylation | 6,760 nM | [5] |

| Myeloid Leukemia Cell Lines | Inhibition of Proliferation | 0.2 µM - 1.8 µM | [3][6] |

| Primary Myeloid Leukemia Samples | Inhibition of Proliferation | 0.1 µM - 161.8 µM | [3][6] |

| HT-29 (Colon) & A549 (Lung) Cells | Cytotoxicity (alone) | >100 µM | [3][6] |

| HT-29 (with Doxorubicin) | Cytotoxicity | 1.52 µM | [3][6] |

| A549 (with Doxorubicin) | Cytotoxicity | 1.72 µM | [3][6] |

| Human PBMCs | Inhibition of CD71 Expression | 6.48 µM | [5] |

| Human PBMCs | Inhibition of CD25 Expression | 84.1 µM | [5] |

| CTLL-2 Cells | Inhibition of IL-2-induced Proliferation | 0.81 µM | [5] |

Table 3: Clinical Pharmacodynamic Effects of this compound

| Patient Population | Dose Level | Effect on HDJ2 Prenylation in PBMCs (% unprenylated) | Reference |

| Advanced Solid Malignancies | 560 mg/m²/day (7-day infusion) | Pre-treatment: 1.41% -> Day 8: 30.86% | [7] |

| Locally Advanced Pancreatic Cancer | 280 mg/m²/day | Pre-infusion: 3.9% -> Day 8 of infusion: 18.6% | [8] |

| Locally Advanced Pancreatic Cancer | 560 mg/m²/day | Pre-infusion: 3.8% -> Day 8 of infusion: 39.0% | [8] |

Downstream Effects on Signaling Pathways

By inhibiting the prenylation of key regulatory proteins, this compound disrupts their associated signaling cascades.

-

Ras/MAPK Pathway: H-Ras is a substrate for FPTase. In its unprenylated state, it cannot anchor to the plasma membrane, thus inhibiting the downstream phosphorylation of MEK-1/2 and activation of the MAPK pathway, which is crucial for cell proliferation.[3] Although a primary goal was to inhibit K-Ras, clinical studies showed that K-Ras prenylation was not inhibited in patient samples.[1]

-

Rho Family GTPases: Proteins like Rap1A and RhoB are substrates for GGPTase-I. Inhibition of their prenylation affects processes such as cell adhesion, migration, and cytoskeletal organization. Both farnesylated and geranylgeranylated RhoB have been shown to inhibit malignant transformation.[1]

-

Lymphocyte Activation: this compound has been shown to inhibit lymphocyte activation and function, as evidenced by the reduced expression of activation markers CD71 and CD25 on human peripheral blood mononuclear cells (PBMCs).[3][5][6]

Experimental Protocols

The mechanism of action and pharmacodynamic effects of this compound were determined using a variety of experimental techniques.

Immunoblotting for Protein Prenylation Status

A key assay used to assess the activity of this compound is immunoblotting to differentiate between the prenylated and unprenylated forms of substrate proteins.

Figure 2: Workflow for determining protein prenylation status via immunoblotting.

Methodology:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples obtained from preclinical models or clinical trial patients.[1][7]

-

Protein Extraction: Cells are lysed to release total protein content.

-

Electrophoresis: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The unprenylated form of a protein, lacking the hydrophobic isoprenoid tail, migrates more slowly through the gel than its prenylated counterpart.[1]

-

Immunoblotting: Proteins are transferred to a membrane and probed with specific primary antibodies against FPTase or GGPTase-I substrates (e.g., HDJ2, Rap1A).[1]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence. The relative amounts of the slower-migrating (unprenylated) and faster-migrating (prenylated) bands are quantified.

In Vivo Drug Administration in Animal Models

Continuous infusion of this compound in animal models was achieved using osmotic pumps to maintain steady-state plasma concentrations.

Methodology:

-

Compound Preparation: this compound is solubilized in a suitable vehicle, such as 50% DMSO.[1]

-

Pump Loading: Alzet osmotic pumps are filled with the drug solution.

-

Surgical Implantation: The pumps are surgically implanted subcutaneously in the flank of the animal (e.g., nu/nu mice).[1]

-

Sample Collection: At specified time points, blood is collected (e.g., via cardiac puncture) for pharmacodynamic and pharmacokinetic analysis.[1]

Preclinical and Clinical Findings

-

In Vitro: this compound potently inhibits both FPTase and GGPTase-I and demonstrates anti-proliferative activity against myeloid leukemia cells.[3][6] It also shows synergistic cytotoxic effects when combined with doxorubicin in certain cell lines.[3][6][9]

-

Animal Models: In dogs, continuous infusion of this compound resulted in the inhibition of both HDJ2 (FPTase substrate) and Rap1A (GGPTase-I substrate) prenylation in PBMCs. However, inhibition of K-Ras prenylation was not detected.[1][2]

-

Human Clinical Trials: Phase I clinical trials confirmed that this compound administered as a continuous intravenous infusion could achieve plasma concentrations sufficient to inhibit protein prenylation in patients.[7] A dose-dependent inhibition of HDJ2 farnesylation and Rap1A geranylgeranylation in patient PBMCs was demonstrated, representing the first evidence of GGPTase-I inhibition in humans.[1][2] Despite being developed to overcome resistance, the intended target, K-Ras, was not found to be inhibited in patient samples.[1][2] this compound was also evaluated in combination with radiotherapy for locally advanced cancers.[8][10]

Conclusion

This compound is a potent dual inhibitor of FPTase and GGPTase-I, effectively blocking the prenylation of their respective protein substrates in both preclinical and clinical settings. This dual activity prevents the alternative prenylation pathway that can confer resistance to FPTase-only inhibitors. While this compound successfully inhibits the prenylation of biomarkers like HDJ2 and Rap1A in humans, it failed to inhibit the prenylation of K-Ras in patient samples. This highlights the complexities of targeting Ras and underscores the importance of robust pharmacodynamic assays in clinical drug development. The data and methodologies presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound for the scientific community.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

L-778,123: A Technical Guide to a Dual Farnesyltransferase and Geranylgeranyltransferase-I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778,123 is a potent small molecule inhibitor that uniquely targets both farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), two critical enzymes in the protein prenylation pathway. This dual inhibitory action was developed to overcome the resistance observed with inhibitors targeting only FTase, particularly in cancers driven by K-Ras mutations. This technical guide provides an in-depth overview of L-778,123, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the affected signaling pathways. While showing promise in preclinical studies, its clinical development was hampered by a failure to inhibit its intended primary target, K-Ras, in human subjects. Nevertheless, the study of L-778,123 has provided valuable insights into the complexities of protein prenylation and cancer therapeutics.

Introduction

Protein prenylation is a post-translational modification essential for the proper function and subcellular localization of a multitude of proteins, including the Ras superfamily of small GTPases. These proteins are critical transducers of signals regulating cell growth, differentiation, and survival. Farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) are the key enzymes that catalyze the attachment of farnesyl and geranylgeranyl isoprenoid groups, respectively, to a C-terminal cysteine residue of their target proteins.

Mutations in Ras genes are among the most common oncogenic drivers in human cancers. The observation that Ras proteins require farnesylation for their function led to the development of farnesyltransferase inhibitors (FTIs). However, it was discovered that in the presence of FTIs, K-Ras and N-Ras can be alternatively prenylated by GGTase-I, thereby circumventing the therapeutic blockade. L-778,123 was designed as a dual inhibitor of both FTase and GGTase-I to prevent this escape mechanism and completely block Ras prenylation.

Mechanism of Action

L-778,123 competitively inhibits FTase and GGTase-I, preventing the transfer of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to their respective substrate proteins. This inhibition leads to the accumulation of unprenylated proteins, which are unable to anchor to the cell membrane and participate in downstream signaling cascades. The primary intended target of L-778,123 was the K-Ras oncoprotein. However, its effects extend to other prenylated proteins involved in crucial cellular processes, such as HDJ2 (an FTase substrate) and Rap1A (a GGTase-I substrate).

Quantitative Data

The inhibitory potency of L-778,123 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Enzyme | IC50 (nM) | Reference(s) |

| Farnesyltransferase (FTase) | 2 | [1][2][3][4] |

| Geranylgeranyltransferase-I (GGTase-I) | 98 | [1][2][3][4] |

| Table 1: In vitro inhibitory activity of L-778,123 against FTase and GGTase-I. |

| Cell Line | Assay | IC50 / Effect | Reference(s) |

| Myeloid Leukemia Cell Lines | Proliferation | IC50: 0.2 µM - 1.8 µM | [1][2] |

| Primary Myeloid Leukemia Samples | Proliferation | IC50: 0.1 µM - 161.8 µM | [1][2] |

| HT-29 (Colon Cancer) | Cytotoxicity | IC50: >100 µM | [1][2] |

| A549 (Lung Cancer) | Cytotoxicity | IC50: >100 µM | [1][2] |

| HT-29 (with Doxorubicin) | Synergistic Cytotoxicity | IC50: 1.72 µM | [1][2] |

| A549 (with Doxorubicin) | Synergistic Cytotoxicity | IC50: 1.52 µM | [1][2] |

| HL-60 (Promyelocytic Leukemia) | H-Ras Prenylation Inhibition | Effective at 0-1 µM (12h) and 5 µM (6h) | [1][2] |

| HL-60 (Promyelocytic Leukemia) | MEK-1/2 Phosphorylation Inhibition | Effective at 5 µM (24h) | [1][2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lymphocyte Activation (CD71/CD25 expression) | Inhibition observed at 0-100 µM (72h) | [1][2] |

| Table 2: In vitro cellular effects of L-778,123. |

| Animal Model | Dosing | Key Findings | Reference(s) |

| Dogs | 50 mg/kg/day (continuous infusion for 7 days) | Inhibition of HDJ2 and Rap1A prenylation in PBMCs. No inhibition of Ki-Ras prenylation. | [1] |

| Table 3: In vivo preclinical data for L-778,123. |

Signaling Pathways Affected

L-778,123 disrupts signaling pathways that are critically dependent on prenylated proteins. The two major pathways affected are the Ras and Rho signaling cascades.

Ras Signaling Pathway

The Ras proteins (H-Ras, K-Ras, and N-Ras) are central to cell signaling, acting as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. Activation of Ras by upstream signals (e.g., growth factors) triggers a cascade of downstream effectors, most notably the Raf-MEK-ERK pathway, which promotes cell proliferation and survival. Prenylation is a prerequisite for Ras localization to the plasma membrane, where it interacts with its effectors.

Rho Signaling Pathway

The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton, cell polarity, cell adhesion, and cell motility. Similar to Ras, Rho proteins cycle between active GTP-bound and inactive GDP-bound states and require prenylation (primarily geranylgeranylation) for their membrane association and function. Disruption of Rho signaling can impact cancer cell invasion and metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of L-778,123.

In Vitro Enzyme Inhibition Assay (FTase and GGTase-I)

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of L-778,123 against FTase and GGTase-I.

Materials:

-

Recombinant human FTase and GGTase-I

-

Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)

-

L-778,123 dissolved in DMSO

-

Black 96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of L-778,123 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In each well of the microplate, add the assay buffer, the dansylated peptide substrate, and the respective isoprenoid pyrophosphate (FPP for FTase, GGPP for GGTase-I).

-

Add the diluted L-778,123 or DMSO (for control wells) to the wells.

-

Initiate the reaction by adding the enzyme (FTase or GGTase-I) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 340 nm/550 nm for dansyl).

-

Calculate the percentage of inhibition for each concentration of L-778,123 relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of L-778,123 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

L-778,123 dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of L-778,123 (and a DMSO vehicle control) and incubate for the desired period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the control and determine the IC50 value.

Western Blot Analysis of Protein Prenylation

This protocol is for detecting the inhibition of protein prenylation in cells treated with L-778,123 by observing the electrophoretic mobility shift of unprenylated proteins.

Materials:

-

Cells treated with L-778,123

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the proteins of interest (e.g., anti-HDJ2, anti-Rap1A, anti-K-Ras)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE. Unprenylated proteins typically migrate slower than their prenylated counterparts, resulting in a visible band shift.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the bands corresponding to the prenylated and unprenylated forms of the target protein.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a prenyltransferase inhibitor like L-778,123.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchhub.com [researchhub.com]

- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

L-778,123: A Technical Guide to its Effects on the Ras Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-778,123 is a potent, dual-acting inhibitor targeting both farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGPTase-I). This technical guide provides an in-depth analysis of the mechanism of action of L-778,123, with a specific focus on its impact on the Ras signaling pathway and its components. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support researchers and drug development professionals in their understanding and potential application of this compound. While L-778,123 effectively inhibits the prenylation of FTase and GGPTase-I substrates, it is crucial to note its documented lack of efficacy in inhibiting Ki-Ras prenylation in vivo.

Mechanism of Action

L-778,123 exerts its biological effects by inhibiting the post-translational modification of key signaling proteins. This modification, known as prenylation, involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid lipid tail to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This lipid anchor is essential for the proper subcellular localization and function of many proteins, including the Ras family of small GTPases.

By inhibiting both FTase and GGPTase-I, L-778,123 was developed to prevent the prenylation of Ras proteins, which are critical nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of the Ras pathway is a hallmark of many human cancers. While FTase is the primary enzyme responsible for Ras farnesylation, some Ras isoforms, notably Ki-Ras and N-Ras, can undergo alternative prenylation by GGPTase-I when FTase is inhibited. The dual inhibitory nature of L-778,123 was intended to overcome this resistance mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of L-778,123 on its target enzymes and cellular processes.

| Target Enzyme | IC50 Value | Reference |

| Farnesyltransferase (FTase) | 2 nM | [1] |

| Geranylgeranyltransferase I (GGPTase-I) | 98 nM | [1] |

Table 1: In Vitro Enzyme Inhibition by L-778,123

| Cell Line | Parameter | Concentration | Time | Effect | Reference |

| HL-60 | H-Ras Prenylation | 0-1 µM | 12 h | Inhibition | [1] |

| HL-60 | H-Ras Prenylation | 5 µM | 6 h | Inhibition | [1] |

| HL-60 | Phosphorylated MEK-1/2 | 5 µM | 24 h | Inhibition | [1] |

| Myeloid Leukemia Cell Lines | Proliferation (IC50) | 0.2 µM - 1.8 µM | - | Inhibition | [1] |

| Primary Myeloid Leukemia Samples | Proliferation (IC50) | 0.1 µM - 161.8 µM | - | Inhibition | [1] |

| HT-29 | Cytotoxicity (IC50) | >100 µM | - | No significant effect | [1] |

| A549 | Cytotoxicity (IC50) | >100 µM | - | No significant effect | [1] |

Table 2: In Vitro Cellular Effects of L-778,123

| Subject | Dose | Parameter | Time | Effect (% Unprenylated) | Reference |

| Human Patients (PBMCs) | 560 mg/m²/day | HDJ2 Prenylation | Day 4 | 28.76% ± 6.10% | [2] |

| Human Patients (PBMCs) | 560 mg/m²/day | HDJ2 Prenylation | Day 8 | 30.86% ± 4.96% | [2] |

| Dogs (PBMCs) | 50 mg/kg/day | HDJ2 Prenylation | - | Inhibition | [1] |

| Dogs (PBMCs) | 50 mg/kg/day | Rap1A Prenylation | - | Inhibition | [1] |

| Dogs (PBMCs) | 50 mg/kg/day | Ki-Ras Prenylation | - | No Inhibition | [1] |

| Human Patients (PBMCs) | - | Ki-Ras Prenylation | - | No Inhibition | [3][4] |

Table 3: In Vivo Effects of L-778,123 on Protein Prenylation

Signaling Pathway Modulation

The Ras/Raf/MEK/ERK Pathway

The primary target of L-778,123 in the context of cancer therapy is the Ras signaling pathway. Ras proteins, when activated by upstream signals from receptor tyrosine kinases (RTKs), bind to and activate downstream effectors, initiating a signaling cascade that includes Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase). The phosphorylation and activation of ERK lead to the regulation of transcription factors that control cell growth and survival.

L-778,123, by inhibiting the farnesylation of Ras, is designed to prevent its localization to the plasma membrane, a prerequisite for its activation and subsequent signaling. As indicated in the quantitative data, L-778,123 has been shown to inhibit the phosphorylation of MEK-1/2, a key downstream component of the Ras pathway.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

L-778,123: A Technical Guide to a Dual Inhibitor of Protein Prenylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and experimental data surrounding L-778,123, a potent dual inhibitor of protein farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). This document provides a comprehensive overview of its biochemical activity, effects on cellular signaling, and methodologies for its investigation.

Introduction to Protein Prenylation and L-778,123

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within target proteins.[1][2] This process is catalyzed by three key enzymes: farnesyltransferase (FTase), geranylgeranyltransferase I (GGTase I), and Rab geranylgeranyltransferase (GGTase II).[3] Prenylation is essential for the proper subcellular localization and function of a multitude of proteins involved in critical cellular processes, including signal transduction, cell proliferation, and cytoskeletal dynamics.[2][4]

Key protein families, such as the Ras superfamily of small GTPases, are dependent on prenylation for their biological activity.[1] The Ras proteins, including K-Ras, N-Ras, and H-Ras, are central to cancer development, making the enzymes that mediate their prenylation attractive targets for anticancer drug development.[3][5]

L-778,123, chemically known as {4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-1Himidazol-1-yl]methyl]-benzonitrile}, is a benzonitrile derivative developed as a dual inhibitor of both FTase and GGTase I.[6][7] Initially developed to block the function of Ras proteins, its dual inhibitory action was intended to overcome the alternative prenylation of K-Ras and N-Ras by GGTase I, a phenomenon observed with inhibitors targeting only FTase.[8][9]

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for L-778,123, providing a clear comparison of its potency and activity across various experimental systems.

| Enzyme/Cell Line | Inhibitory Concentration (IC50) | Notes | Reference(s) |

| Farnesyltransferase (FTase) | 2 nM | In vitro enzyme inhibition assay. | [6][10][11][12][13] |

| Geranylgeranyltransferase I (GGTase I) | 98 nM | In vitro enzyme inhibition assay. | [6][10][11][12][13] |

| Myeloid Leukemia Cell Lines | 0.2 µM - 1.8 µM | Inhibition of cell proliferation. | [6][14] |

| Primary Myeloid Leukemia Samples | 0.1 µM - 161.8 µM | Inhibition of cell proliferation. | [6][14] |

| HT-29 (Colon Carcinoma) | >100 µM | Cytotoxicity assay. | [6][14] |

| A549 (Lung Carcinoma) | >100 µM | Cytotoxicity assay. | [6][14] |

| CTLL-2 (Cytotoxic T-lymphocyte) | 0.81 µM | Inhibition of IL-2-induced proliferation. | [10] |

| Human PBMCs (CD71 expression) | 6.48 µM | Inhibition of lectin-induced T cell activation. | [10] |

| Human PBMCs (CD25 expression) | 84.1 µM | Inhibition of lectin-induced T cell activation. | [10] |

| Cell Line | Effective Concentration (EC50) | Target | Notes | Reference(s) |

| PSN-1 (Pancreatic Tumor) | 92 nM | HDJ2 Prenylation | Inhibition of farnesylation. | [10] |

| PSN-1 (Pancreatic Tumor) | 6,760 nM | Rap1A Prenylation | Inhibition of geranylgeranylation. | [10] |

| In Vivo Model | Dose | Effect | Reference(s) |

| Dogs | 50 mg/kg/day (continuous infusion) | Inhibition of HDJ2 and Rap1A prenylation in PBMCs. No inhibition of Ki-Ras prenylation. | [6][14] |

| Phase I Clinical Trial | 560 mg/m²/day (continuous infusion) | Recommended Phase II dose. Mild to moderate myelosuppression. | [15] |

| Phase I Clinical Trial | 1120 mg/m²/day (continuous infusion) | Dose-limiting toxicities including thrombocytopenia and QT prolongation. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by L-778,123 and a typical experimental workflow for assessing its activity.

Protein Prenylation Pathway and Inhibition by L-778,123.

Inhibition of Ras Signaling by L-778,123.

Workflow for Assessing Protein Prenylation Inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on L-778,123.

In Vitro Enzyme Inhibition Assays

While specific proprietary protocols for the initial screening of L-778,123 are not publicly detailed, standard enzyme inhibition assays for FTase and GGTase I typically involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human FTase or GGTase I is purified. Substrates include farnesyl pyrophosphate (for FTase) or geranylgeranyl pyrophosphate (for GGTase I) and a peptide substrate containing the CaaX motif (e.g., biotinylated Ras peptide).

-

Reaction Mixture: The enzyme, peptide substrate, and varying concentrations of L-778,123 are pre-incubated in a suitable buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the isoprenoid pyrophosphate (often radiolabeled, e.g., [³H]FPP or [³H]GGPP).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination and Detection: The reaction is stopped, and the amount of radiolabeled isoprenoid incorporated into the peptide substrate is quantified, typically by scintillation counting after capturing the biotinylated peptide on a streptavidin-coated plate or filter.

-

IC50 Determination: The percentage of inhibition at each concentration of L-778,123 is calculated relative to a vehicle control, and the IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.

Cell-Based Prenylation Assays

The inhibition of protein prenylation in whole cells is commonly assessed by immunoblotting, taking advantage of the difference in electrophoretic mobility between prenylated and unprenylated proteins.[8]

-

Cell Culture and Treatment:

-

Cells (e.g., PSN-1 human pancreatic tumor cells or peripheral blood mononuclear cells (PBMCs)) are cultured under standard conditions.[8]

-

Cells are treated with various concentrations of L-778,123 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

-

-

Cell Lysis:

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Lysates are clarified by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are resolved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The unprenylated form of the protein will migrate more slowly than the prenylated form.

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-HDJ2 or anti-Rap1A).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative amounts of the prenylated and unprenylated forms of the protein are quantified by densitometry.

-

The EC50 value is determined by plotting the percentage of inhibition of prenylation against the concentration of L-778,123.[8]

-

In Vivo Studies

In vivo studies in animal models and human clinical trials have been conducted to assess the pharmacodynamics and efficacy of L-778,123.

-

Animal Studies:

-

Drug Formulation and Administration: For mouse studies, L-778,123 can be solubilized in 50% DMSO and delivered via subcutaneously implanted osmotic pumps for continuous infusion.[8] For dog studies, continuous intravenous infusion has been used.[9]

-

Sample Collection: Blood samples are collected at various time points, and PBMCs are isolated. Tissues of interest (e.g., tumors, spleen) may also be collected.[8]

-

Pharmacodynamic Analysis: The inhibition of protein prenylation (e.g., HDJ2 and Rap1A) in PBMCs or tissue lysates is assessed by immunoblotting as described in the cell-based assay protocol.[8]

-

-

Human Clinical Trials:

-

Drug Administration: L-778,123 has been administered to patients with advanced solid malignancies as a continuous intravenous infusion for 7 days every 3 weeks, or for longer durations.[16]

-

Dose Escalation: Phase I trials have involved dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[15]

-

Pharmacodynamic Monitoring: The inhibitory effect of L-778,123 on protein prenylation is monitored in PBMCs isolated from patient blood samples, with HDJ2 serving as a key pharmacodynamic marker.

-

Conclusion

L-778,123 is a potent dual inhibitor of FTase and GGTase I that has been extensively characterized in preclinical and clinical studies. Its ability to inhibit the prenylation of key signaling proteins, particularly those in the Ras superfamily, underscores its potential as a therapeutic agent. However, clinical development was halted, in part due to toxicities at higher doses and the lack of observed inhibition of K-Ras prenylation in patient samples.[8][9][16] Despite this, the study of L-778,123 has provided invaluable insights into the complexities of protein prenylation and its role in disease, and it remains a critical tool for researchers investigating these fundamental cellular processes. The experimental protocols and data presented in this guide offer a solid foundation for further research and development in the field of prenylation inhibition.

References

- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 3. Prenylation - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. qeios.com [qeios.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. L-778123 hydrochloride | Transferase | Telomerase | TargetMol [targetmol.com]

- 13. axonmedchem.com [axonmedchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

L-778123: A Technical Guide to a Dual Farnesyltransferase and Geranylgeranyltransferase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation is a critical post-translational modification that facilitates the membrane localization and function of numerous proteins involved in cellular signaling. The attachment of farnesyl or geranylgeranyl isoprenoid groups to target proteins is catalyzed by a family of prenyltransferases. Among these, farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) have emerged as key targets for therapeutic intervention, particularly in oncology. The Ras family of small GTPases, which are frequently mutated in human cancers, are prominent substrates of these enzymes. L-778123 is a potent, dual inhibitor of both FTase and GGTase-I, developed to overcome the limitations of single-target FTase inhibitors.

Discovery and Rationale

The development of farnesyltransferase inhibitors (FTIs) was a promising strategy to target oncogenic Ras, as farnesylation is essential for its membrane association and downstream signaling. However, it was discovered that in the presence of FTIs, K-Ras and N-Ras can undergo alternative prenylation by GGTase-I, thereby circumventing the therapeutic blockade. This resistance mechanism highlighted the need for dual inhibitors that could effectively block both prenylation pathways. This compound was developed to address this challenge by potently inhibiting both FTase and GGTase-I, with the aim of achieving a more complete and durable inhibition of Ras-driven oncogenesis.

Synthesis of this compound

The synthesis of this compound, chemically named 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-benzonitrile, has been reported to be a multi-step process. A 7-step synthesis with an overall yield of 24% has been described in the literature.[1] While the full, detailed experimental protocol is found within patent literature, a representative synthetic scheme is outlined below.

(Detailed, step-by-step synthesis protocols are often proprietary and found within patent filings. Researchers should refer to patents such as WO1998029119A1 for specific reagents, reaction conditions, and purification methods.)

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of both FTase and GGTase-I. This dual inhibition prevents the transfer of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to the C-terminal CAAX motif of substrate proteins.

Key protein substrates affected by this compound include:

-

Ras family proteins (H-Ras, K-Ras, N-Ras): Inhibition of prenylation prevents their localization to the plasma membrane, thereby blocking their activation and downstream signaling cascades, such as the Raf-MEK-ERK and PI3K-Akt pathways.

-

HDJ2: A chaperone protein that is exclusively farnesylated, serving as a specific biomarker for FTase inhibition.[2][3]

-

Rap1A: A small GTPase that is a substrate for GGTase-I, making it a useful biomarker for GGTase-I inhibition.[2][3]

By inhibiting the prenylation of these and other key signaling proteins, this compound disrupts cellular processes crucial for tumor cell proliferation, survival, and migration.

Quantitative Data

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC50 (nM) | Reference |

| Farnesyltransferase (FPTase) | 2 | [4][5] |

| Geranylgeranyltransferase I (GGPTase-I) | 98 | [4][5] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Myeloid Leukemia | 0.2 - 1.8 | [5] |

| Primary Myeloid Leukemia Samples | Myeloid Leukemia | 0.1 - 161.8 | [5] |

| HT-29 | Colon Adenocarcinoma | >100 (synergistic with doxorubicin) | [4] |

| A549 | Lung Carcinoma | >100 (synergistic with doxorubicin) | [4] |

Table 3: Pharmacokinetic Parameters of this compound (Phase I Clinical Trial)

| Parameter | Value | Conditions | Reference |

| Mean Plasma Concentration (Steady-State) | 8.09 ± 3.11 µM | 560 mg/m²/day continuous IV infusion | [6] |

| Systemic Clearance | 106.4 ± 45.6 mL/min/m² | - | [6] |

| Terminal Half-life | 2.8 ± 1.0 h | - | [6] |

Experimental Protocols

Farnesyltransferase Inhibition Assay

This protocol is adapted from commercially available fluorescence-based assay kits.

-

Reagent Preparation:

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, ZnCl₂, and DTT.

-

Farnesyl Pyrophosphate (FPP) substrate.

-

A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).

-

Recombinant human farnesyltransferase.

-

This compound is dissolved in DMSO to create a stock solution.

-

-

Assay Procedure:

-

The reaction is performed in a 96-well or 384-well black plate.

-

Add assay buffer, FPTase enzyme, and varying concentrations of this compound (or vehicle control) to the wells.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the FPP and fluorescent peptide substrates.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~340 nm, emission ~485 nm). The incorporation of the farnesyl group onto the dansylated peptide alters its fluorescent properties.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for Protein Prenylation Analysis

This method is used to detect the inhibition of prenylation of specific proteins like HDJ2 and Rap1A in cell lysates or peripheral blood mononuclear cells (PBMCs).[2][3]

-

Sample Preparation:

-

Treat cells with this compound at various concentrations and time points.

-

Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide gel may need to be optimized to resolve the prenylated (migrates faster) and unprenylated (migrates slower) forms of the protein.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDJ2 or anti-Rap1A).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

The appearance of a slower-migrating band or an increase in its intensity relative to the faster-migrating band indicates the accumulation of the unprenylated protein and thus, inhibition of prenylation.

-

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the effect of this compound on cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Visualizations

Caption: Ras signaling pathway and points of inhibition by this compound.

Caption: A representative experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the development of prenylation inhibitors by targeting both farnesyltransferase and geranylgeranyltransferase I. This dual-inhibitor strategy was designed to overcome the resistance mechanisms observed with first-generation FTase-specific inhibitors. Preclinical and early clinical studies have demonstrated that this compound effectively inhibits its targets and exhibits anti-proliferative activity in various cancer models. However, further clinical development has been limited. Nevertheless, this compound remains an important tool for researchers studying the biological roles of protein prenylation and a valuable case study for drug development professionals in the field of oncology. The comprehensive data and methodologies presented in this guide provide a solid foundation for future research and development efforts in this area.

References

- 1. JP2008523148A - Farnesyl protein transferase inhibitors and methods for treating proliferative diseases - Google Patents [patents.google.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US5439918A - Inhibitors of farnesyl-protein transferase - Google Patents [patents.google.com]

L-778123: A Technical Guide to its Role in Cell Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778123 is a potent, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGPTase-I), enzymes critical for the post-translational modification of a variety of proteins involved in cellular signaling.[1][2][3][4][5][6] Initially developed as an anti-cancer agent to target the oncoprotein Ras, its mechanism of action is now understood to be more complex, affecting multiple signaling cascades that regulate cell proliferation, survival, and apoptosis.[7][8] This technical guide provides an in-depth analysis of the role of this compound in cell signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular pathways it modulates.

Mechanism of Action: Dual Inhibition of Protein Prenylation

This compound exerts its biological effects by inhibiting two key enzymes in the protein prenylation pathway: farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGPTase-I).[1][2][3][4][5][6] Protein prenylation is a crucial post-translational modification where a farnesyl (a 15-carbon isoprenoid) or a geranylgeranyl (a 20-carbon isoprenoid) group is attached to a cysteine residue within a C-terminal "CAAX" motif of a target protein.[9] This lipid modification facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their proper localization and function in signal transduction.[7]

By inhibiting FTase and GGPTase-I, this compound prevents the prenylation of a wide array of signaling proteins. The most well-known of these are the small GTPases of the Ras superfamily, including Ras and Rho proteins.[7][10] Oncogenic mutations in Ras are found in approximately 30% of all human cancers, making it a prime target for anti-cancer drug development.[11] The inhibition of Ras farnesylation was the initial rationale for the development of FTase inhibitors like this compound, with the goal of disrupting the signaling pathways that drive tumor growth.[11]

Signaling Pathway Inhibition

The primary signaling cascades affected by this compound are those downstream of Ras and Rho GTPases.

-

Ras-Raf-MEK-ERK (MAPK) Pathway: Ras proteins, once activated, initiate a phosphorylation cascade that includes Raf, MEK, and ERK (also known as the MAPK pathway).[7][12] This pathway is central to regulating cell proliferation, differentiation, and survival.[12] this compound, by preventing Ras localization to the plasma membrane, can inhibit the activation of this entire cascade.[7] For instance, treatment with this compound has been shown to inhibit the phosphorylation of MEK-1/2 in HL-60 cells.[1][6][13]

-

PI3K-Akt-mTOR Pathway: The PI3K-Akt-mTOR pathway is another critical signaling network downstream of Ras that governs cell growth, proliferation, and survival.[7] While the direct effects of this compound on this pathway are less extensively documented in the provided search results, the inhibition of Ras would logically lead to its downregulation. Other farnesyltransferase inhibitors have been shown to affect mTOR signaling.[14]

-

Rho Signaling Pathway: The Rho family of small GTPases, which includes RhoA, RhoB, and Rac, are involved in regulating the actin cytoskeleton, cell adhesion, and cell motility.[10][15][16][17] RhoB is farnesylated and has been identified as a critical target for the cytotoxic effects of farnesyltransferase inhibitors.[8][15] Inhibition of RhoB prenylation can lead to cell cycle arrest and apoptosis.[8]

The following diagram illustrates the primary signaling pathways affected by this compound.

Caption: this compound inhibits FTase and GGPTase-I, blocking Ras and Rho signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Enzymatic and Cellular Inhibition

| Target/Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| Farnesyltransferase (FTase) | Enzyme Inhibition | IC50 | 2 nM | [1][2][3][4][5][6] |

| Geranylgeranyltransferase I (GGPTase-I) | Enzyme Inhibition | IC50 | 98 nM | [1][2][3][4][5][6] |

| PSN-1 Pancreatic Tumor Cells | HDJ2 Prenylation Inhibition | EC50 | 92 nM | [4] |

| PSN-1 Pancreatic Tumor Cells | RAP1A Prenylation Inhibition | EC50 | 6,760 nM | [4] |

| Myeloid Leukemia Cell Lines | Cell Proliferation | IC50 | 0.2 µM - 1.8 µM | [1][6] |

| Primary Myeloid Leukemia Samples | Cell Proliferation | IC50 | 0.1 µM - 161.8 µM | [1][6] |

| HT-29 (Colon Adenocarcinoma) | Cytotoxicity | IC50 | >100 µM | [1][6][13][18] |

| A549 (Lung Carcinoma) | Cytotoxicity | IC50 | >100 µM | [1][6][13][18] |

| HT-29 (with Doxorubicin) | Cytotoxicity | IC50 | 1.52 µM | [1][6][13][18] |

| A549 (with Doxorubicin) | Cytotoxicity | IC50 | 1.72 µM | [1][6][13][18] |

| Human PBMCs (CD71 expression) | Lymphocyte Activation | IC50 | 6.48 µM | [4] |

| Human PBMCs (CD25 expression) | Lymphocyte Activation | IC50 | 84.1 µM | [4] |

| CTLL-2 Cells | IL-2-induced Proliferation | IC50 | 0.81 µM | [4] |

Table 2: In Vivo and Clinical Pharmacodynamic Data

| Species | Model | Dose | Effect | Reference(s) |

| Dogs | In Vivo | 50 mg/kg/day (7-day infusion) | Inhibition of HDJ2 and Rap1A prenylation in PBMCs; no inhibition of Ki-Ras prenylation. | [1][6][19] |

| Humans | Phase I Clinical Trial (Solid Malignancies) | 560 mg/m²/day (7-day infusion) | Steady-state plasma concentrations (mean 8.09 µM) exceeded preclinical IC50 values for growth inhibition. Consistent inhibition of HDJ2 prenylation in PBMCs. | [20] |

| Humans | Phase I Clinical Trial | Not Specified | Inhibition of both HDJ2 and Rap1A prenylation in PBMCs; no inhibition of Ki-Ras prenylation. | [19][21] |

Experimental Protocols

Farnesyltransferase and Geranylgeranyltransferase I Inhibition Assay

A common method to determine the IC50 values for FTase and GGPTase-I involves a scintillation proximity assay (SPA).

Principle: This assay measures the incorporation of a radiolabeled isoprenoid (e.g., [³H]farnesyl pyrophosphate) onto a biotinylated peptide substrate (e.g., a lamin B-derived peptide). The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled isoprenoid is transferred to the peptide, it is brought into close proximity to the scintillant in the beads, generating a light signal that is detected by a scintillation counter.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ZnCl₂, and DTT.

-

Component Addition: To the wells of a microplate, add the reaction buffer, the respective enzyme (recombinant human FTase or GGPTase-I), the biotinylated peptide substrate, and varying concentrations of this compound.

-

Initiation of Reaction: Add the radiolabeled isoprenoid ([³H]farnesyl pyrophosphate for FTase or [³H]geranylgeranyl pyrophosphate for GGPTase-I) to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding a stop solution containing EDTA. Add streptavidin-coated SPA beads to each well.

-

Signal Measurement: After a period of incubation to allow for bead settling and capture of the biotinylated peptide, measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the signal intensity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assessment of Protein Prenylation in Cells (Pharmacodynamic Assay)

The inhibition of protein prenylation in cells is a key pharmacodynamic marker for the activity of this compound. This is often assessed by Western blotting for the unprocessed and processed forms of farnesylated (e.g., HDJ2) and geranylgeranylated (e.g., Rap1A) proteins.[19]

Principle: Unprenylated proteins migrate more slowly on an SDS-PAGE gel than their prenylated counterparts. This difference in migration allows for the visualization and quantification of the inhibition of prenylation.

Protocol Outline:

-

Cell Treatment: Treat cultured cells (e.g., cancer cell lines or peripheral blood mononuclear cells - PBMCs) with varying concentrations of this compound for a specified duration.[19][20]

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDJ2 or anti-Rap1A).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Analysis: The appearance of a slower-migrating band (unprocessed protein) and a decrease in the intensity of the faster-migrating band (processed protein) indicate inhibition of prenylation. Quantify the band intensities using densitometry software.

The following diagram outlines the workflow for the pharmacodynamic assessment of protein prenylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound hydrochloride | Transferase | Telomerase | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Rho GTPase signaling for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Multiple cancers escape from multiple MAPK pathway inhibitors and use DNA replication stress signaling to tolerate aberrant cell cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of RHO in Farnesyltransferase Inhibitor Responses - George Prendergast [grantome.com]

- 16. Inhibition of Rho GTPases with Protein Prenyl Transferase Inhibitors Prevent Leukocyte Recruitment to the CNS and Attenuate Clinical Signs of Disease in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation by rho family GTPases of IL-1 receptor induced signaling: C3-like chimeric toxin and Clostridium difficile toxin B inhibit signaling pathways involved in IL-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

Initial In Vitro Characterization of L-778123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of L-778123, a potent dual inhibitor of farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I). The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.

Core Mechanism of Action

This compound acts as a dual inhibitor, targeting two key enzymes in the protein prenylation pathway: FPTase and GGPTase-I.[1][2] This pathway is critical for the post-translational modification of several proteins, including the Ras superfamily of small GTPases, which are pivotal in cell signaling pathways that regulate growth, proliferation, and survival.[3][4] By inhibiting these enzymes, this compound disrupts the proper localization and function of key signaling proteins, thereby interfering with oncogenic signaling cascades.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.

| Enzyme Inhibition | |

| Target Enzyme | IC50 |

| Farnesyl:protein transferase (FPTase) | 2 nM[1][2] |

| Geranylgeranyl:protein transferase type-I (GGPTase-I) | 98 nM[1][2] |

| Cellular Activity | ||

| Cell Line/Sample Type | Effect | IC50/Concentration |

| Myeloid Leukemia Cell Lines | Inhibition of proliferation | 0.2 µM - 1.8 µM[1][2] |

| Primary Myeloid Leukemia Samples | Inhibition of proliferation | 0.1 µM - 161.8 µM[1][2] |

| HT-29 (Colon) & A549 (Lung) | Cytotoxicity (alone) | >100 µM[1][2] |

| HT-29 with Doxorubicin | Synergistic Cytotoxicity | 1.72 µM[1][2] |

| A549 with Doxorubicin | Synergistic Cytotoxicity | 1.52 µM[1][2] |

| HL-60 (Leukemia) | Inhibition of H-RAS prenylation | 0-1 µM (12h) or 5 µM (6h)[1][2] |

| HL-60 (Leukemia) | Inhibition of phosphorylated MEK-1/2 | 5 µM (24h)[1][2] |

| Human PBMCs | Inhibition of lymphocyte activation (CD71/CD25) | 0-100 µM (72h)[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Farnesyltransferase (FPTase) and Geranylgeranyltransferase type-I (GGPTase-I) Inhibition Assays

These assays are designed to quantify the inhibitory activity of this compound against its target enzymes. Commercially available kits are often employed for this purpose.

Principle: A fluorogenic substrate is used that, upon enzymatic transfer of a farnesyl or geranylgeranyl group, results in a detectable change in fluorescence. The inhibition of this reaction by this compound is measured.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffers, enzyme solutions (FPTase or GGPTase-I), farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), and the fluorogenic protein substrate as per the manufacturer's instructions. Prepare a serial dilution of this compound.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the respective enzyme, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding FPP or GGPP and the fluorogenic substrate.

-

Incubation: Incubate the plate at a controlled temperature (typically 37°C) for a specified period.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and in combination with other drugs like doxorubicin) for the desired duration (e.g., 72 hours).[4] Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Immunoblotting for Protein Prenylation

This technique is used to visualize the inhibition of protein prenylation in cells treated with this compound by detecting the electrophoretic mobility shift between prenylated and unprenylated proteins.[3]

Principle: Unprenylated proteins migrate slower through a polyacrylamide gel than their prenylated counterparts, resulting in a detectable band shift.

Protocol Outline:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., H-RAS, HDJ2, Rap1A).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of a slower-migrating band in this compound-treated samples indicates the accumulation of the unprenylated protein.

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

Caption: Mechanism of this compound action on protein prenylation pathways.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for the in vitro characterization of this compound.

Logical Relationship of this compound's Effects

Caption: Cascade of molecular events following this compound administration.

References

- 1. This compound hydrochloride | Transferase | Telomerase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]

L-778,123: A Dual Inhibitor of Farnesyltransferase and Geranylgeranyltransferase-I

An In-depth Technical Guide on Target Proteins and Substrates for Researchers, Scientists, and Drug Development Professionals

Introduction

L-778,123 is a potent, non-peptidomimetic small molecule that has garnered significant interest in cancer research due to its dual inhibitory activity against two key enzymes in the protein prenylation pathway: farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I).[1][2][3] Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues at or near the C-terminus of substrate proteins. This modification is essential for the proper subcellular localization and biological function of a multitude of proteins involved in cellular signaling, proliferation, and survival, including the Ras superfamily of small GTPases.

The Ras proteins (H-Ras, N-Ras, and K-Ras) are molecular switches that, when activated, trigger downstream signaling cascades, such as the RAF-MEK-ERK pathway, promoting cell growth and proliferation.[4][5] Activating mutations in Ras genes are found in a significant percentage of human cancers, making the Ras signaling pathway a prime target for anticancer drug development. Since Ras proteins require farnesylation for their membrane association and function, inhibitors of FPTase were initially developed as a strategy to block oncogenic Ras signaling.

However, it was discovered that K-Ras and N-Ras can undergo alternative prenylation by GGPTase-I when FPTase is inhibited, thereby circumventing the therapeutic effect of FPTase-specific inhibitors.[1][3] This led to the development of dual inhibitors like L-778,123, which can block both prenylation pathways, offering a more comprehensive approach to inhibiting the function of Ras and other prenylated proteins. This technical guide provides a detailed overview of the target proteins and substrates of L-778,123, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Target Proteins and Substrates

The primary molecular targets of L-778,123 are the zinc-dependent enzymes FPTase and GGPTase-I.

-

Farnesyl:protein transferase (FPTase): This enzyme catalyzes the transfer of a 15-carbon farnesyl group from FPP to the cysteine residue within a C-terminal "CaaX" motif of its substrate proteins, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be methionine, serine, glutamine, or alanine.

-

Geranylgeranyl:protein transferase type-I (GGPTase-I): This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl group from GGPP to the cysteine of a C-terminal "CaaX" motif where 'X' is typically leucine or isoleucine.

By inhibiting these enzymes, L-778,123 prevents the prenylation of a wide range of cellular proteins, thereby disrupting their normal function. Key substrates affected by L-778,123 include:

-

Ras Superfamily of GTPases:

-

H-Ras: Primarily farnesylated.

-